molecular formula C11H7BrF2N2O B13342175 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol

2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol

Cat. No.: B13342175
M. Wt: 301.09 g/mol
InChI Key: FHLHZTHHAPBDKN-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a bromophenyl group and a difluoromethyl group attached to a pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol typically involves the reaction of 4-bromobenzaldehyde with difluoromethylpyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to a specific temperature to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The difluoromethyl group may enhance the compound’s stability and binding affinity, while the bromophenyl group can facilitate interactions with hydrophobic pockets in the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Bromophenyl)-2-chloropyrimidin-4-ol
  • 2-(4-Bromophenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-ol
  • 5-(4-Bromophenyl)-2-sulfanylthieno[2,3-d]pyrimidin-4-ol

Uniqueness

2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol is unique due to the presence of both bromophenyl and difluoromethyl groups, which confer distinct chemical properties

Properties

Molecular Formula

C11H7BrF2N2O

Molecular Weight

301.09 g/mol

IUPAC Name

2-(4-bromophenyl)-4-(difluoromethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C11H7BrF2N2O/c12-7-3-1-6(2-4-7)11-15-8(10(13)14)5-9(17)16-11/h1-5,10H,(H,15,16,17)

InChI Key

FHLHZTHHAPBDKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CC(=O)N2)C(F)F)Br

Origin of Product

United States

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